molecular formula C15H23N3O2S B057851 2,4,6-Triisopropylbenzenesulfonyl azide CAS No. 36982-84-0

2,4,6-Triisopropylbenzenesulfonyl azide

Cat. No.: B057851
CAS No.: 36982-84-0
M. Wt: 309.4 g/mol
InChI Key: AEMWUHCKKDPRSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Triisopropylbenzenesulfonyl azide is typically synthesized through the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with sodium azide . The reaction is carried out under controlled conditions to ensure the safe handling of azides, which can be hazardous. The reaction conditions often involve the use of solvents like chloroform or ethyl acetate, and the reaction is maintained at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the explosive nature of azides. The compound is often produced in a wetted form with water to stabilize it and reduce the risk of explosion .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triisopropylbenzenesulfonyl azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include potassium enolates (KHMDS) and oxazolidinones as chiral auxiliaries . The reactions are typically carried out under mild conditions to prevent the decomposition of the azide group.

Major Products Formed

The major products formed from reactions involving this compound include α-azido derivatives and α-amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Triisopropylbenzenesulfonyl azide is unique due to its steric hindrance provided by the triisopropyl groups, which enhances its selectivity in reactions. This makes it particularly useful for synthesizing sterically hindered molecules that are challenging to produce with other azides .

Properties

IUPAC Name

N-diazo-2,4,6-tri(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-9(2)12-7-13(10(3)4)15(14(8-12)11(5)6)21(19,20)18-17-16/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMWUHCKKDPRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=[N+]=[N-])C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327323
Record name 2,4,6-Triisopropylbenzene-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36982-84-0
Record name Trisyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36982-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Triisopropylbenzene-sulfonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,4,6-triisopropylbenzenesulfonyl chloride (18.2 g, 60.0 mmol) in reagen acetone (70 mL) is added a solution of sodium azide (4.3 g, 60 μmol) in ethanol-H2O 1:1 (40 mL). The temperature of the mixture rises from 21° C. to 29° C. during the addition. After stirring at room temperature for 2 hours, the reaction mixture is partitioned between dichloromethane and half saturated brine. The aqueous solution is extracted with dichloromethane (3×), the combined organic solution is washed with half saturated brine, and dried (magnesium sulfate). Removal of solvent in vacuo gives a colorless oil which is purified by flash chromatography (silica gel, hexane ethyl acetate/4:1) to yield the title compound as a white solid, 18.5 g; mp 44°-44.5° C. (Evans, D., et al, Journal of the American Chemical Society 112:4011 (1990); mp 43°-44° C.).
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ethanol H2O
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40 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

To a stirred solution of 2,4,6-triisopropylbenzenesulfonyl chloride (5.0 g, 16.5 mmol, Aldrich, 97%) in reagent grade acetone (20 mL), initially at 17° C., is added a solution of sodium azide (1.18 g, 18.2 mmol) in water (5 mL) and ethanol (5 mL). The mixture is warmed to 27° C. during the addition. After 2 hours, the reaction is partitioned between dichloromethane and brine. The aqueous solution is extracted with dichloromethane (3×). The combined organic extracts are dried (magnesium sulfate) and concentrated in vacuo. The colorless oil is purified by flash chromatography (silica gel, hexane-dichloromethane, 4:1) to afford the title compound as a white solid, 4.93 g; mp 44°-44.5° C. (Evans, D. A., et. al., Journal of the American Chemical Society 112:4011-4030 (1990); mp 43°-44° C.).
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5 g
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20 mL
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1.18 g
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2,4,6-Triisopropylbenzenesulfonyl azide in organic synthesis?

A1: this compound acts as an efficient diazo transfer reagent. This means it can introduce a diazo group (N2) into molecules, particularly at the alpha-methylene position of carbonyl compounds like β-oxo esters and oxo sulfones. [1, 2] This transformation is valuable for synthesizing various organic compounds, including α-amino acid derivatives. [7]

Q2: Why is this compound preferred over other sulfonyl azides for certain reactions?

A2: Research indicates that while other sulfonyl azides like trifluoromethanesulfonyl azide (triflyl azide) are effective with activated acetic acid esters and ketones, [3, 4] this compound demonstrates superior performance in specific cases. For instance, it has shown greater efficiency in the α-azidation of amide enolates and ester enolates for synthesizing α-amino acid derivatives. [7]

Q3: Can you provide an example of how this compound facilitates the synthesis of complex molecules?

A3: A study successfully employed this compound in the total synthesis of (±)-camphorenone. [3] The researchers achieved a direct diazo transfer reaction to bicyclo[3.2.1]oct-6-en-2-ones using this compound and potassium tert-butoxide. The resulting α-diazoketones underwent a Wolff rearrangement, ultimately leading to the formation of (±)-camphorenone. This example highlights the reagent's utility in complex multi-step synthesis.

Q4: Beyond diazo transfer, has this compound been implicated in other unique reaction pathways?

A4: Interestingly, research has shown that this compound plays a crucial role in generating a short-lived tritylethynyl azide intermediate when reacting with tritylethyne treated with butyllithium. [1] This intermediate subsequently decomposes to cyanotritylcarbene. This finding challenged the previous understanding that tritylcarbenes exclusively form triphenylethenes and highlighted the potential for this compound to participate in reactions beyond simple diazo transfer.

Q5: What are some of the physical and chemical properties of this compound?

A5: this compound is characterized by a molecular formula of C15H23N3O2S and a molecular weight of 309.48 g/mol. [6] It exists as a solid with a melting point range of 41-43°C. [6] The compound exhibits excellent solubility in most organic solvents, making it a practical reagent for various synthetic applications. [6]

Q6: Are there any computational studies that shed light on the reactivity of this compound?

A6: Computational chemistry played a crucial role in understanding the unexpected formation of (diphenylmethylidene)cycloheptatrienes (heptafulvenes) alongside triphenylethenes from tritylcarbenes. [1] Static DFT, coupled cluster, and ab initio molecular dynamics calculations revealed that a fused bicyclobutane intermediate is key to heptafulvene formation. While the bicyclobutane can rearrange into triphenylethene, the energy landscape favors the heptafulvene pathway. This computational insight provided a deeper understanding of the reaction mechanism involving this compound.

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